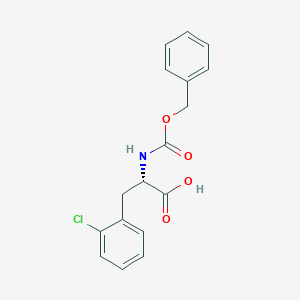

Cbz-2-Chloro-L-Phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cbz-2-Chloro-L-Phenylalanine is a useful research compound. Molecular weight is 333.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Peptide Synthesis

The Cbz group serves as a protective agent during peptide synthesis, allowing for the selective modification of amino acids. This is crucial for constructing complex peptides where specific functional groups need to remain unreactive until the appropriate stage of synthesis. Cbz-2-Cl-Phe can be incorporated into peptides to study protein interactions and functions, facilitating the exploration of biological pathways and potential therapeutic targets .

Enzyme Inhibition Studies

Research indicates that Cbz-2-Cl-Phe can act as a substrate analog for enzymes involved in amino acid metabolism. By mimicking natural substrates, it can competitively bind to enzyme active sites, inhibiting their activity. This property makes Cbz-2-Cl-Phe a useful tool for studying enzyme kinetics and developing inhibitors for therapeutic applications, particularly in neurological disorders where neurotransmitter synthesis is affected .

Antimicrobial Activity

Studies have shown that derivatives of chlorinated phenylalanines exhibit antimicrobial properties. Cbz-2-Cl-Phe has been investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial protein synthesis or other metabolic pathways essential for bacterial survival .

Antiplasmodial Activity

Recent research highlights the antiplasmodial activity of compounds derived from phenylalanine, including Cbz-2-Cl-Phe. These compounds have shown effectiveness against chloroquine-resistant strains of Plasmodium falciparum, the causative agent of malaria. Modifications at the side chains can enhance their efficacy, suggesting that Cbz-2-Cl-Phe could contribute to developing new antimalarial therapies .

Drug Development

The incorporation of Cbz-2-Cl-Phe into pharmaceutical compounds has been explored due to its ability to modify the pharmacokinetic properties of drugs. The chlorine substitution can influence solubility, bioavailability, and metabolic stability, making it an attractive candidate in drug design . Furthermore, its role in stabilizing protein structures enhances the potential for creating more effective therapeutic proteins and peptide-based vaccines .

Case Studies and Research Findings

特性

分子量 |

333.84 |

|---|---|

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。